molecular formula C13H13NO4S B1417649 Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate CAS No. 924869-01-2

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1417649
CAS No.: 924869-01-2
M. Wt: 279.31 g/mol
InChI Key: ATRHVRUEMXFHJB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiazole ring and hydroxyl group are likely involved in these interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the methoxy group.

    Ethyl 4-hydroxy-2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-3-18-13(16)10-11(15)14-12(19-10)8-4-6-9(17-2)7-5-8/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRHVRUEMXFHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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